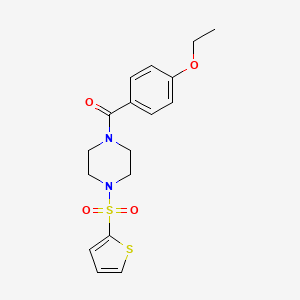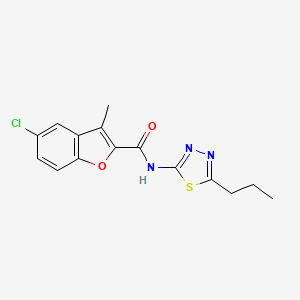
3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide (BMPB) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated through numerous studies.
Mécanisme D'action
The mechanism of action of 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide involves its interaction with several different proteins and enzymes in cells. One of the primary targets of this compound is the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation and survival. This compound has been found to inhibit the activity of CK2, which may contribute to its anti-cancer effects. Additionally, this compound has been shown to inhibit the activity of several other enzymes, including topoisomerase II and histone deacetylase, which may also contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in cells. One of the primary effects of this compound is its ability to induce apoptosis in cancer cells. This compound has also been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. Additionally, this compound has been shown to modulate the activity of several different signaling pathways in cells, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide for lab experiments is its high potency and selectivity. This compound has been shown to have a high degree of specificity for its molecular targets, which may make it a valuable tool for studying the function of these targets in cells. Additionally, this compound is relatively easy to synthesize and purify, which may make it a cost-effective option for lab experiments. One of the primary limitations of this compound is its potential toxicity, which may limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for research on 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide. One area of interest is in the development of this compound derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on different signaling pathways in cells. Finally, this compound may have potential applications in other areas of scientific research, such as neurobiology and immunology, which should be explored in future studies.
Méthodes De Synthèse
The synthesis of 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide involves the reaction of 3-aminobenzamide with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is then treated with benzoyl chloride to yield this compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide has been found to have a variety of potential applications in scientific research. One of the primary areas of interest is in the study of cancer biology. This compound has been shown to inhibit the growth and proliferation of several different types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may be a promising approach for cancer therapy.
Propriétés
IUPAC Name |
3-benzamido-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-7-5-12-18(21-14)23-20(25)16-10-6-11-17(13-16)22-19(24)15-8-3-2-4-9-15/h2-13H,1H3,(H,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQQBDLVUPQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5866168.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)

![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5866178.png)
![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5866199.png)

![N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5866221.png)
![N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5866222.png)
![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)
![7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline](/img/structure/B5866246.png)

